4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-1H-indole and 4-fluorobenzoyl chloride.
Reaction Conditions: The 5-methyl-1H-indole is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Scientific Research Applications
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: The compound is used as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide: This compound has a similar structure but differs in the position of the fluorine atom and the methyl group on the indole ring.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: This compound contains additional functional groups, such as methoxy and nitro groups, which may confer different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and potential biological activities.
Properties
IUPAC Name |
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-2-7-17-16(10-12)14(11-21-17)8-9-20-18(22)13-3-5-15(19)6-4-13/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAVBHOLRWJARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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